5-Chloro-3-phenyl-4-isothiazolecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-phenyl-4-isothiazolecarbonitrile is a chemical compound that belongs to the isothiazole family. It is a heterocyclic organic compound that contains a carbon, nitrogen, and sulfur atom in its structure. The compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-phenyl-4-isothiazolecarbonitrile is not fully understood. However, several studies have suggested that the compound exerts its biological activity by inhibiting specific enzymes or proteins in the target cells. For example, the compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, a group of inflammatory mediators.
Biochemische Und Physiologische Effekte
5-Chloro-3-phenyl-4-isothiazolecarbonitrile has been reported to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, the compound has been reported to exhibit cytotoxic activity against several cancer cell lines. Furthermore, the compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
5-Chloro-3-phenyl-4-isothiazolecarbonitrile has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in good yields. Additionally, the compound exhibits a wide range of biological activities, making it a suitable candidate for various biological assays. However, the compound has some limitations, including its low solubility in water and some organic solvents. Furthermore, the compound can be unstable under certain conditions, which can affect its biological activity.
Zukünftige Richtungen
Several future directions can be explored in the field of 5-Chloro-3-phenyl-4-isothiazolecarbonitrile. One potential direction is the synthesis of novel derivatives of the compound, which exhibit enhanced biological activity and improved pharmacokinetic properties. Additionally, the compound can be explored for its potential applications in material science, including the synthesis of novel polymers and materials. Furthermore, the compound can be explored for its potential applications in agrochemicals, including the development of novel pesticides and herbicides.
Conclusion:
In conclusion, 5-Chloro-3-phenyl-4-isothiazolecarbonitrile is a heterocyclic organic compound that exhibits a wide range of biological activities. The compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry, material science, and agrochemicals. The synthesis of the compound can be achieved by the reaction of 2-aminothiophenol with chloroacetonitrile in the presence of a base. The compound exerts its biological activity by inhibiting specific enzymes or proteins in the target cells. The compound has several advantages for lab experiments, including its ease of synthesis and wide range of biological activities. Several future directions can be explored in the field of 5-Chloro-3-phenyl-4-isothiazolecarbonitrile, including the synthesis of novel derivatives, exploration of its potential applications in material science and agrochemicals.
Synthesemethoden
The synthesis of 5-Chloro-3-phenyl-4-isothiazolecarbonitrile can be achieved by the reaction of 2-aminothiophenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the final product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-phenyl-4-isothiazolecarbonitrile has been extensively studied for its potential applications in medicinal chemistry. The compound has been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory activities. Several studies have reported the synthesis of novel derivatives of the compound, which exhibit enhanced biological activity compared to the parent compound.
Eigenschaften
CAS-Nummer |
19363-60-1 |
---|---|
Produktname |
5-Chloro-3-phenyl-4-isothiazolecarbonitrile |
Molekularformel |
C10H5ClN2S |
Molekulargewicht |
220.68 g/mol |
IUPAC-Name |
5-chloro-3-phenyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C10H5ClN2S/c11-10-8(6-12)9(13-14-10)7-4-2-1-3-5-7/h1-5H |
InChI-Schlüssel |
XVZHEHJRVLCBAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NSC(=C2C#N)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NSC(=C2C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.